

Nifurtimox-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurtimox-d4 is the deuterated analog of Nifurtimox, an essential antiprotozoal agent primarily used in the treatment of Chagas disease, caused by Trypanosoma cruzi.[1] As a stable isotope-labeled internal standard, **Nifurtimox-d4** is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Nifurtimox in biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to **Nifurtimox-d4**, aimed at supporting research and development in this field.

Chemical Properties and Structure

Nifurtimox-d4 is structurally identical to Nifurtimox, with the exception of four deuterium atoms replacing hydrogen atoms on the thiomorpholine dioxide ring. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis.

Table 1: Chemical Properties of Nifurtimox-d4



Property	Value	Reference
Chemical Name	(E)-3-methyl-4-(((5-nitrofuran- 2- yl)methylene)amino)thiomorph oline-2,2,6,6-d4 1,1-dioxide	
Molecular Formula	C10H9D4N3O5S	[2]
Molecular Weight	291.32 g/mol	[2]
Physical State	Solid	
Solubility	Soluble in Acetonitrile:Methanol (1:1) and DMSO.	
Synonyms	4-(5- Nitrofurfurylideneamino)-3- methylthiomorpholine-d4 1,1- Dioxide; BAY 2502-d4; Bayer 2502-d4; Lampit-d4; (±)- Nifurtimox-d4	[2]
Purity	≥99% deuterated forms (d1-d4)	

The chemical structure of **Nifurtimox-d4** is depicted below:

Experimental Protocols Synthesis of Nifurtimox-d4

While specific, detailed protocols for the synthesis of **Nifurtimox-d4** are not readily available in peer-reviewed literature, the general approach involves the use of deuterated starting materials or reagents in the synthesis of the thiomorpholine dioxide moiety, followed by condensation with 5-nitrofurfural. The synthesis of isotopically labeled analogs, such as ¹⁴C-labeled Nifurtimox, has been reported for use in metabolism studies.[1] The synthesis of other deuterated compounds for use as internal standards often involves multi-step reactions with commercially available deuterated precursors.[3]



Analytical Characterization

The characterization of **Nifurtimox-d4** relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra of **Nifurtimox-d4** will be similar to that of Nifurtimox, with the notable absence of signals corresponding to the protons at the 2 and 6 positions of the thiomorpholine ring. The adjacent proton signals may also show altered splitting patterns. While specific spectra for **Nifurtimox-d4** are not widely published, ¹H and ¹³C NMR data for unlabeled Nifurtimox are available and can be used as a reference.[4]
- 2. Mass Spectrometry (MS):
- High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and determine the exact mass of Nifurtimox-d4.
- Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pattern, which is
 crucial for developing selective and sensitive quantification methods. The fragmentation of
 Nifurtimox typically involves cleavage at the hydrazone moiety.[1] For Nifurtimox-d4, the
 resulting fragment containing the deuterated thiomorpholine dioxide ring will have a mass
 shift corresponding to the four deuterium atoms.

Table 2: Key Mass Spectrometry Fragments of Nifurtimox

Fragment Description	m/z (for unlabeled Nifurtimox)	Reference
Dioxidothiomorpholine moiety	148.0427	[1]

For **Nifurtimox-d4**, the corresponding fragment would be expected at a higher m/z value.

Quantification of Nifurtimox using Nifurtimox-d4 as an Internal Standard







Nifurtimox-d4 is primarily used as an internal standard for the accurate quantification of Nifurtimox in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:



Sample Preparation Biological Sample (Plasma, Urine, etc.) Addition of Nifurtimox-d4 (Internal Standard) Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction LC-MS/M\$ Analysis Chromatographic Separation (e.g., C18 column) Mass Spectrometric Detection (MRM Mode) Data Processing Quantification (Ratio of Nifurtimox to Nifurtimox-d4)

LC-MS/MS Quantification Workflow

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Concentration of Nifurtimox

Caption: Workflow for Nifurtimox quantification using Nifurtimox-d4.



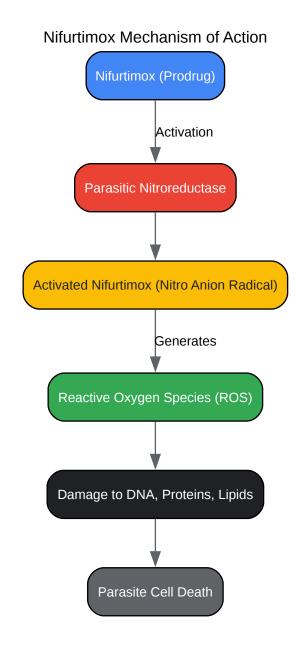
Protocol Outline:

- Sample Preparation: A known amount of Nifurtimox-d4 is added to the biological sample.
 Proteins are then removed, typically by precipitation with a solvent like acetonitrile. This is followed by extraction of the analytes.
- Chromatographic Separation: The extracted sample is injected into an HPLC system, where Nifurtimox and Nifurtimox-d4 are separated from other matrix components, usually on a C18 reversed-phase column.[4]
- Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Nifurtimox and Nifurtimox-d4 are monitored.
- Quantification: The concentration of Nifurtimox in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action of Nifurtimox

Understanding the mechanism of action of Nifurtimox provides context for the application of its deuterated analog in research. Nifurtimox is a prodrug that is activated by parasitic nitroreductases.[5] This activation leads to the generation of reactive oxygen species (ROS) and other cytotoxic metabolites that cause damage to parasitic DNA, proteins, and lipids, ultimately leading to cell death.[5][6]





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